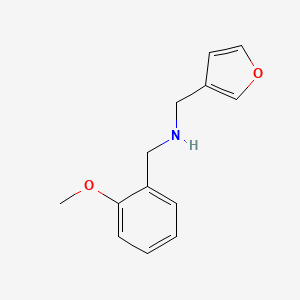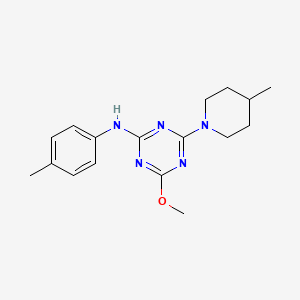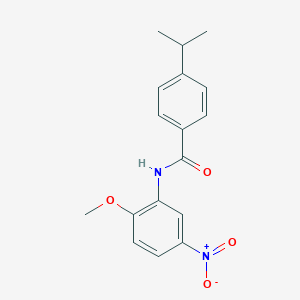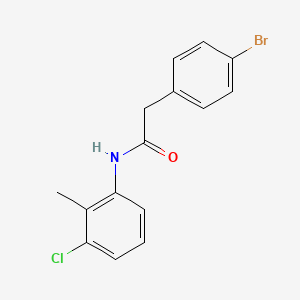
(3-furylmethyl)(2-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-furylmethyl)(2-methoxybenzyl)amine, also known as FMBA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMBA is a small molecule that has been synthesized through a multistep process and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
(3-furylmethyl)(2-methoxybenzyl)amine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (3-furylmethyl)(2-methoxybenzyl)amine has also been investigated for its ability to modulate various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. These properties make (3-furylmethyl)(2-methoxybenzyl)amine a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of (3-furylmethyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to act through the modulation of various cellular signaling pathways. (3-furylmethyl)(2-methoxybenzyl)amine has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and inflammation. (3-furylmethyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects
(3-furylmethyl)(2-methoxybenzyl)amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3-furylmethyl)(2-methoxybenzyl)amine can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative damage. In vivo studies have shown that (3-furylmethyl)(2-methoxybenzyl)amine can reduce tumor growth and improve survival rates in animal models of cancer. (3-furylmethyl)(2-methoxybenzyl)amine has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-furylmethyl)(2-methoxybenzyl)amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It also has a low toxicity profile, making it suitable for in vivo studies. However, (3-furylmethyl)(2-methoxybenzyl)amine has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Direcciones Futuras
There are several future directions for the research and development of (3-furylmethyl)(2-methoxybenzyl)amine. One potential application is in the development of new drugs for the treatment of cancer and other diseases. (3-furylmethyl)(2-methoxybenzyl)amine has shown promising results in preclinical studies and could be further developed into a clinical drug candidate. Another future direction is in the study of the mechanism of action of (3-furylmethyl)(2-methoxybenzyl)amine. Further research is needed to fully understand the cellular signaling pathways that are modulated by (3-furylmethyl)(2-methoxybenzyl)amine and how these pathways contribute to its biological activities. Finally, the synthesis method for (3-furylmethyl)(2-methoxybenzyl)amine could be further optimized to improve yields and purity, making it more suitable for large-scale production.
Métodos De Síntesis
The synthesis of (3-furylmethyl)(2-methoxybenzyl)amine involves a series of chemical reactions that start with the condensation of 3-furfuraldehyde and 2-methoxybenzylamine. The resulting product is then subjected to various chemical transformations, including reduction, acetylation, and deprotection, to obtain the final product. The synthesis method for (3-furylmethyl)(2-methoxybenzyl)amine has been optimized to achieve high yields and purity, making it suitable for further research applications.
Propiedades
IUPAC Name |
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-13-5-3-2-4-12(13)9-14-8-11-6-7-16-10-11/h2-7,10,14H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKBPSSQRNJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)


![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)


![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
